tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate
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Overview
Description
tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrrolo[2,1-c][1,4]oxazine ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms. The presence of functional groups such as tert-butyl, amino, and cyano groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-c][1,4]oxazine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amino alcohol with a cyano-containing compound can lead to the formation of the desired ring system.
Introduction of Functional Groups: The tert-butyl, amino, and cyano groups are introduced through various chemical reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while amino groups can be introduced through amination reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and IR spectroscopy.
Chemical Reactions Analysis
tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like cyano to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, especially under acidic or basic conditions.
Scientific Research Applications
tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate can be compared with other similar compounds, such as:
tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate: This compound has a similar pyrrolo ring system but differs in the presence of a pyrazine ring instead of an oxazine ring.
tert-butyl 7-amino-3-tert-butyl-8-R1-2-R3S-pyrrolo[1,2-b][1,2,4]triazine-6-carboxylates: These compounds have a triazine ring system and different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 7-amino-8-cyano-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)11-10(15)8(6-14)9-7-18-5-4-16(9)11/h4-5,7,15H2,1-3H3 |
InChI Key |
PCGGXWSNTBJQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C2N1CCOC2)C#N)N |
Origin of Product |
United States |
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